[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Quality assurance Procurement specification Reproducibility

This 1,2,3-triazole derivative uniquely combines an ortho-bromine for X-ray phasing and rapid cross-coupling with a para-fluorine for metabolic stability and 19F NMR tracking. The primary amine enables orthogonal derivatization via amide coupling or reductive amination. With a purity of 98%, it minimizes artifacts in fragment screening, bioconjugation, and materials research.

Molecular Formula C9H8BrFN4
Molecular Weight 271.09 g/mol
CAS No. 1247505-70-9
Cat. No. B1466317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
CAS1247505-70-9
Molecular FormulaC9H8BrFN4
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)N2C=C(N=N2)CN
InChIInChI=1S/C9H8BrFN4/c10-8-3-6(11)1-2-9(8)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
InChIKeyIZYHSPMYAZPDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1247505-70-9) – Procurement-Grade Overview of a Specialized 1,2,3-Triazole Research Intermediate


[1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1247505‑70‑9; molecular formula C₉H₈BrFN₄; molecular weight 271.09 g mol⁻¹) is a 1,2,3‑triazole derivative bearing a 2‑bromo‑4‑fluorophenyl substituent at N‑1 and a primary aminomethyl group at the C‑4 position of the triazole ring. This substitution pattern confers a distinct halogen‑bond donor profile and synthetic handle not simultaneously available in the corresponding chloro, difluoro, or positional‑isomer analogs . The compound is primarily employed as a versatile building block in medicinal chemistry, agrochemical, and materials research programs, where the combination of bromine (heavy atom for X‑ray crystallography and cross‑coupling), fluorine (metabolic stability, ¹⁹F NMR probe), and the primary amine (amide formation, reductive amination, bioconjugation) is systematically exploited [1].

Why [1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Cannot Be Casually Replaced by In‑Class 1,2,3‑Triazole Analogs


In‑class 1,2,3‑triazole methanamine analogs differ fundamentally in their halogen‑substitution pattern (Br → Cl, F → H, or position of halogens on the phenyl ring) and in the nature of the functional group at the triazole C‑4 position (CH₂NH₂ → CH₂OH, CHO, or CH₂Cl). These seemingly minor structural permutations translate into divergent reactivity in cross‑coupling reactions, distinct hydrogen‑bond‑donor/acceptor capacities, altered lipophilicity, and markedly different biological target engagement profiles when the scaffold is elaborated into final bioactive molecules [1]. In particular, the ortho‑bromo substituent provides a heavy‑atom anomalous dispersion signal essential for macromolecular crystallography, a property absent in the chloro, fluoro, or des‑halo analogs, and the para‑fluoro substituent simultaneously imparts metabolic oxidative block and a sensitive ¹⁹F NMR handle, a dual advantage not replicated when fluorine is moved to the ortho position or replaced by methyl [2].

Head‑to‑Head Quantitative Evidence for [1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Against Closest Analogs


Commercial Purity Advantage: 98% (LeYan) vs. 95% (Majority of Alternative Suppliers)

When sourcing [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, the highest verified commercial purity is 98% (LeYan, Cat. 1618209), whereas the typical purity offered by the majority of global suppliers is 95% . This 3‑percentage‑point purity differential is analytically meaningful in the context of multi‑step synthesis, where cumulative impurity carry‑through can compromise final compound integrity and biological assay reproducibility.

Quality assurance Procurement specification Reproducibility

Positional Isomer Discrimination: 2‑Bromo‑4‑fluoro vs. 4‑Bromo‑2‑fluoro Phenyl Substitution Alters Halogen‑Bond Geometry and Crystallographic Phasing Power

The target compound places bromine ortho to the triazole N‑1 attachment point, whereas the commercially available positional isomer places bromine para and fluorine ortho . The ortho‑bromine orientation in the target compound positions the heavy atom closer to the triazole core, generating a stronger anomalous scattering signal at the crucial protein‑ligand interface region during X‑ray crystallographic phasing, while the para‑fluorine simultaneously provides a ¹⁹F NMR probe at a spatially distinct location that reports on solvent‑exposed conformational changes—a dual‑probe capability that the 4‑bromo‑2‑fluoro isomer cannot replicate because the heavy and light halogen positions are inverted [1].

Structural biology Fragment-based drug discovery X-ray crystallography

Halogen Identity Differentiation: 2‑Bromo vs. 2‑Chloro Substitution Modulates Reactivity in Pd‑Catalyzed Cross‑Coupling and Lipophilicity

The 2‑bromo substituent in the target compound is a superior leaving group in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) compared with the 2‑chloro substituent present in the direct chloro analog [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1251388‑28‑9) . Quantitative reactivity data from model aryl halide systems indicate that aryl bromides undergo oxidative addition to Pd⁰ approximately 50–100 × faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions [1]. Furthermore, the calculated logP of the bromo compound is approximately 1.8, compared with approximately 1.6 for the chloro analog (ChemAxon prediction), translating to a ΔlogP of ~0.2—sufficient to measurably alter membrane permeability in cell‑based assays.

Cross-coupling chemistry Medicinal chemistry Lead optimization

Functional Group Differentiation: Primary Amine (CH₂NH₂) vs. Alcohol (CH₂OH) at the Triazole C‑4 Position Underpins Distinct Synthetic Utility

The target compound bears a primary aminomethyl group at the triazole C‑4 position, whereas the closest commercially available analog with identical aryl substitution but a different C‑4 functionality is [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1248968‑81‑1) . The amine enables direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and bioconjugation via NHS‑ester or isothiocyanate chemistry, all of which are inaccessible from the alcohol without additional activation steps (e.g., mesylation, oxidation to aldehyde). In contrast, the alcohol analog is limited to esterification, Mitsunobu, or oxidation‑based functionalization pathways. Biological profiling of the methanol analog against DprE1 (an anti‑tubercular target) has yielded an IC₅₀ of approximately 5 µM and antimicrobial MIC values of 8 µg mL⁻¹ (S. aureus), 16 µg mL⁻¹ (E. coli), and 32 µg mL⁻¹ (C. albicans) ; these data provide a quantitative baseline against which the amide‑ and amine‑derived conjugates of the methanamine compound can be benchmarked in subsequent SAR campaigns.

Bioconjugation Amide coupling Chemical biology

The 2‑Bromo‑4‑fluorophenyl Scaffold Confers Enhanced Biological Target Engagement Compared with Non‑Halogenated or Mono‑Halogenated 1,2,3‑Triazole Analogs

Systematic molecular docking studies of 5‑(2‑bromo‑4‑fluorophenyl)‑1,2,4‑triazole‑3‑thiol derivatives against COX‑1 and COX‑2 have demonstrated that the 2‑bromo‑4‑fluorophenyl fragment contributes critical hydrophobic and halogen‑bond interactions within the enzyme active site, with selected alkyl derivatives (compounds 2e and 2g) exhibiting binding modes that selectively favor COX‑1 over COX‑2, a selectivity profile attributed to the specific geometry of the ortho‑bromo/para‑fluoro substitution pattern [1]. Additionally, independent computational toxicity prediction and antioxidant activity evaluation of the same scaffold class confirm that the 2‑bromo‑4‑fluorophenyl group significantly enhances radical‑scavenging capacity compared with unsubstituted phenyl or mono‑halogenated analogs, as quantified by in silico ADMET and DPPH radical‑scavenging assays [2][3].

Structure-activity relationship Anti-inflammatory Antioxidant

The Primary Amine Handle at C‑4 Enables One‑Step Diversification into Antimicrobial and Anticancer Quinoline‑Triazole Conjugates with Documented Potency

A structurally analogous series of [1‑(6‑methoxy‑2‑methylquinolin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl]methanamine derivatives, synthesized via CuAAC click chemistry followed by amine functionalization, demonstrated moderate‑to‑very‑good antibacterial and antifungal activities comparable to first‑line drugs, with the most potent compounds achieving MIC values as low as 6.25 µg mL⁻¹ [1]. This precedent establishes that the 1,2,3‑triazol‑4‑yl‑methanamine substructure—identical to that in the target compound—is a validated pharmacophoric element for antimicrobial activity when elaborated with appropriate aryl substituents. Furthermore, 1,2,3‑triazole‑containing hybrids have confirmed antiproliferative activity across diverse human cancer cell lines, with SAR studies highlighting the critical role of halogen substitution on the aryl ring in modulating cytotoxic potency [2].

Antimicrobial resistance Anticancer Click chemistry

Highest‑Impact Application Scenarios for [1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) and X‑Ray Crystallographic Screening Campaigns Targeting Kinases, COX Enzymes, or DprE1

The ortho‑bromine atom provides strong anomalous scattering (f″ ≈ 0.9 e⁻ at Cu Kα) for experimental phasing of protein–ligand co‑crystal structures, while the para‑fluorine serves as a ¹⁹F NMR reporter for ligand‑detected binding assays. This dual‑probe capability makes the compound uniquely suited as a fragment screening hit for targets such as COX‑1 (validated by molecular docking of the 2‑bromo‑4‑fluorophenyl‑triazole scaffold ) and DprE1 (IC₅₀ ≈ 5 µM for the alcohol analog, providing a quantitative activity benchmark for amine‑derived conjugates ). The 98% purity specification (LeYan) ensures that fragment soaking experiments are not confounded by impurity‑derived artifacts .

Pd‑Catalyzed Late‑Stage Diversification for SAR Library Synthesis in Anti‑Infective and Oncology Programs

The 2‑bromo substituent enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross‑coupling reactions (~50–100‑fold faster oxidative addition than the 2‑chloro analog ), while the primary amine at C‑4 simultaneously permits parallel derivatization via amide coupling or reductive amination. This orthogonal bifunctionality is not available from the alcohol, aldehyde, or chloromethyl analogs, which require additional activation steps. The resulting diversification efficiency is demonstrated by the quinoline‑triazole methanamine series, where 25 derivatives were synthesized and screened, yielding MIC values as low as 6.25 µg mL⁻¹ .

¹⁹F NMR Probe Development and Bioconjugation Chemistry for Chemical Biology

The para‑fluorine atom provides a clean ¹⁹F NMR singlet distinct from ortho‑fluorine signals (as present in the 4‑bromo‑2‑fluoro positional isomer ), enabling unambiguous detection in complex biological matrices. Coupled with the primary amine for site‑specific bioconjugation (NHS‑ester, isothiocyanate, or squaramide chemistry), the compound serves as an ideal building block for constructing ¹⁹F‑labeled chemical probes for protein‑observed NMR and cellular target engagement assays. The 98% purity minimizes background signals that could otherwise interfere with low‑concentration ¹⁹F detection.

Anti‑Inflammatory Lead Optimization Leveraging the COX‑1‑Selective 2‑Bromo‑4‑fluorophenyl Triazole Pharmacophore

Molecular docking studies of the 5‑(2‑bromo‑4‑fluorophenyl)‑1,2,4‑triazole‑3‑thiol scaffold have identified specific alkyl derivatives (compounds 2e, 2g) that preferentially engage COX‑1 over COX‑2 . The target compound provides the same 2‑bromo‑4‑fluorophenyl‑triazole core but with a methanamine handle at the C‑4 position (analogous to the C‑3 thiol position in the 1,2,4‑triazole series), enabling the synthesis of novel 1,2,3‑triazole‑based COX‑1‑selective inhibitors. The antioxidant potential of the 2‑bromo‑4‑fluorophenyl motif further supports its use in dual‑action anti‑inflammatory/antioxidant agent design .

Quote Request

Request a Quote for [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.